molecular formula C24H29NO3S B12133337 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide

Cat. No.: B12133337
M. Wt: 411.6 g/mol
InChI Key: WREKEXNNOYCZLW-JLHYYAGUSA-N
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Description

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes a tetrahydrothiophene ring with a sulfone group, a prop-2-enamide backbone, and aromatic substituents, making it a unique candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source under controlled conditions.

    Introduction of the Sulfone Group: Oxidation of the tetrahydrothiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Prop-2-enamide Backbone: This involves the reaction of an appropriate amine with an acyl chloride or anhydride.

    Attachment of Aromatic Substituents: This step can be achieved through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group.

    Reduction: Reduction of the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can act as an electrophile, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide: can be compared with other sulfone-containing compounds or amides with similar structures.

Uniqueness

  • The combination of a sulfone group with a tetrahydrothiophene ring and aromatic substituents makes this compound unique. Its specific structure allows for unique interactions with biological targets, which may not be possible with other similar compounds.

Properties

Molecular Formula

C24H29NO3S

Molecular Weight

411.6 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C24H29NO3S/c1-18(2)22-11-8-21(9-12-22)16-25(23-14-15-29(27,28)17-23)24(26)13-10-20-6-4-19(3)5-7-20/h4-13,18,23H,14-17H2,1-3H3/b13-10+

InChI Key

WREKEXNNOYCZLW-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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